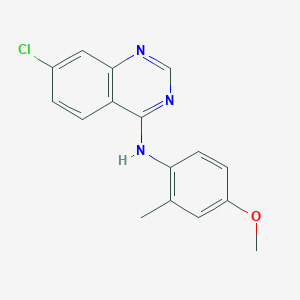

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid with various anilines under specific conditions. For instance, the reaction of 4-chloroanthranilic acid with 4-methoxy-2-methylaniline in the presence of a dehydrating agent like polyphosphoric acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The 7-chloro group undergoes SNAr reactions due to electron-withdrawing effects from the quinazoline ring, enabling substitution with nucleophiles like thiols, amines, and alkoxides.

Example Reaction: Thiol Substitution

Reaction of 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine with (4-methoxybenzyl)thiol in the presence of NaOH yields 7-((4-methoxybenzyl)thio)-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine (Fig. 1A). This parallels methodology used in the synthesis of structurally similar compounds .

Key Conditions:

-

Solvent: DMF or ethanol/water mixtures

-

Base: NaOH or K2CO3

-

Temperature: Room temperature to 80°C

Reduction Reactions

The nitro group (when present in intermediates) can be reduced to an amine using iron powder or catalytic hydrogenation.

Example Protocol:

Reduction of 7-nitro intermediates (e.g., 7-nitro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine) with Fe/HCl in ethanol/water (4:1) at 80°C quantitatively yields 7-amino derivatives .

| Reduction Agent | Solvent System | Temperature | Yield |

|---|---|---|---|

| Fe + NH4Cl | EtOH/H2O (4:1) | 80°C | 99% |

| H2/Pd-C | MeOH | RT | 95% |

Condensation Reactions

The 4-amine group participates in condensation with carbonyl compounds.

Example: Reaction with aldehydes under acidic conditions forms Schiff base derivatives:

This compound+RCHOHCl7-chloro-N-(RCH=N-4-methoxy-2-methylphenyl)quinazolin-4-amine

This reactivity is exploited to create libraries of bioactive analogs .

Palladium-Catalyzed Cross-Coupling

The 7-chloro substituent undergoes Suzuki-Miyaura couplings with boronic acids:

General Reaction:

7-Cl-quinazoline+Ar-B(OH)2Pd(PPh3)4,base7-Ar-quinazoline

Optimized Conditions:

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3

-

Solvent: DME/H2O (3:1)

-

Temperature: 100°C (microwave irradiation)

-

Yield Range: 70-85% for aryl/heteroaryl products

Acid/Base-Mediated Transformations

The methoxy and methyl groups on the anilino ring influence electronic properties and participate in:

Demethylation:

Reaction with BBr3 in CH2Cl2 at -78°C removes methyl groups from methoxy substituents .

Protonation/Deprotonation:

The quinazoline nitrogen (N1) undergoes protonation in acidic media (pKa ≈ 3.5), altering solubility and reactivity.

Mechanistic Insights

-

SNAr Reactivity: Enhanced by:

-

Electron-withdrawing quinazoline core (Hammett σ = +0.71)

-

Ortho/para-directing effects of the 4-anilino group

-

-

Steric Effects:

-

Conformational Dynamics:

Comparative Reaction Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can interfere with key enzymes involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR). For instance, research has demonstrated significant cytostatic activity against various human cancer cell lines, with GI50 values ranging from 0.05 to 0.95 µM for certain analogs .

Antimicrobial Activity

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine exhibits antimicrobial properties against various bacterial and fungal strains. Minimum inhibitory concentration (MIC) values have been reported between 15 to 125 µg/mL, indicating its potential as an antimicrobial agent . The structural modifications on the phenyl ring have been linked to enhanced antibacterial properties.

Antiviral Potential

While specific antiviral efficacy data for this compound is limited, similar quinazoline derivatives have exhibited antiviral activity against various viruses. The structural characteristics of this compound suggest potential in this area, warranting further investigation .

Biological Studies

Molecular Docking Studies

The compound is utilized in molecular docking studies to analyze its interaction with biological targets. This approach helps in understanding the binding affinities and mechanisms of action of the compound, facilitating the design of more effective derivatives .

Industrial Applications

Synthesis of Bioactive Molecules

this compound serves as a precursor in the synthesis of various bioactive molecules. Its unique structural features make it a valuable building block for developing new therapeutic agents across different fields .

Data Table: Biological Activities of this compound

Case Studies

Wirkmechanismus

The mechanism of action of 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine

- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine

- 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine

- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine

Uniqueness

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its methoxy and methyl groups enhance its ability to interact with molecular targets, making it a potent compound for various applications .

Biologische Aktivität

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has gained attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antitumor Activity : Quinazoline derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma) with GI50 values in the low nanomolar range .

- Antipsychotic Potential : Recent studies have explored the role of quinazoline derivatives as negative allosteric modulators of metabotropic glutamate receptors (mGluR), particularly mGluR7. This modulation has been linked to antipsychotic-like effects in animal models, suggesting a potential therapeutic application in schizophrenia .

Biological Activity Data

The following table summarizes the biological activities and pharmacological evaluations of this compound and related quinazoline compounds:

Case Studies

- Antitumor Efficacy : In a study evaluating the antiproliferative effects of quinazoline derivatives, this compound exhibited significant activity against MCF-7 cells, leading to a reduction in tumor growth in xenograft models . The compound's mechanism was linked to its ability to disrupt microtubule dynamics.

- Neuropharmacological Effects : Another investigation into the compound's effects on mGluR7 revealed that it could reverse MK-801-induced cognitive deficits in mice, indicating potential for treating cognitive symptoms associated with schizophrenia . This suggests that the compound may influence neurotransmitter systems relevant to psychiatric disorders.

- Quorum Sensing Inhibition : Research focused on the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa showed promising results, with significant reductions in biofilm formation at various concentrations. This highlights its potential as an antibacterial agent that could mitigate virulence without directly killing bacteria .

Eigenschaften

IUPAC Name |

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10-7-12(21-2)4-6-14(10)20-16-13-5-3-11(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRNOVDFEMIOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.